1-tert-Butoxy-2-chlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81634-60-8 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI Key |
RFYNGKHGANIVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Tert Butoxy 2 Chlorobenzene and Its Analogues
Strategies for Carbon-Oxygen (C-O) Bond Formation in Aryl Ethers
The construction of the C-O bond in aryl ethers, such as 1-tert-butoxy-2-chlorobenzene, can be achieved through several strategic approaches. These methods have evolved to offer greater efficiency, milder reaction conditions, and broader substrate scope.
Nucleophilic Aromatic Substitution (SNAr) Routes for Etherification
Nucleophilic aromatic substitution (SNAr) represents a classical and direct approach for the synthesis of aryl ethers. This method involves the reaction of an electron-deficient aryl halide or sulfonate with a nucleophile, in this case, an alkoxide. For the synthesis of this compound, this would typically involve the reaction of a 2-chlorophenoxide with a tert-butylating agent or, more commonly, the reaction of 1,2-dichlorobenzene (B45396) with sodium or potassium tert-butoxide. The success of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring; the presence of electron-withdrawing groups ortho or para to the leaving group is essential to activate the substrate towards nucleophilic attack. acs.orgosti.gov
In a study on the synthesis of carbohydrate-aryl ethers, the SNAr reaction between carbohydrate alcohols and various fluorinated (hetero)aromatics was shown to proceed in good to excellent yields upon treatment with potassium bis(trimethylsilyl)amide (KHMDS). bris.ac.ukacs.orgnih.gov This highlights the utility of SNAr in forming C-O bonds with sterically demanding alcohols, which is relevant to the formation of the tert-butoxy (B1229062) group. The reaction conditions, choice of solvent, and base are critical factors in the success of SNAr-based etherifications. acs.org
Table 1: Examples of SNAr Reactions for Aryl Ether Synthesis
| Aryl Halide | Nucleophile | Base | Solvent | Product | Yield (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Methanol (B129727) | K2CO3 | Methanol | 2,4-Dinitroanisole | >95 | osti.gov |
| 1-Chloro-4-nitrobenzene | Sodium methoxide | - | Methanol | 4-Nitroanisole | 98 | acs.org |
| Pentafluoropyridine | Furanoside alcohol | KHMDS | DMF | Aryl-carbohydrate ether | 94 | acs.org |
Transition Metal-Catalyzed Etherification Approaches (e.g., Palladium, Copper)
Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds, overcoming many of the limitations of traditional methods like the Williamson ether synthesis and SNAr reactions, especially for unactivated aryl halides. organic-chemistry.orgnih.govresearchgate.net
Palladium-Catalyzed Etherification: The Buchwald-Hartwig amination has been extended to the formation of aryl ethers. A significant advancement was the development of a palladium-catalyzed synthesis of aryl tert-butyl ethers from unactivated aryl bromides and chlorides. organic-chemistry.orgnih.gov This methodology utilizes air-stable dialkylphosphinobiphenyl ligands in the presence of a palladium catalyst, such as Pd(OAc)2, and a base like sodium tert-butoxide. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, including electron-rich and unactivated aryl halides. organic-chemistry.orgorganic-chemistry.org
Table 2: Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers
| Aryl Halide | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)2 | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu | 100 | 95 | organic-chemistry.org |
| 2-Chlorotoluene | Pd(OAc)2 | 2-(Dicyclohexylphosphino)biphenyl | NaOtBu | 100 | 85 | organic-chemistry.org |
| 1-Chloro-4-methoxybenzene | Pd(OAc)2 | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu | 100 | 97 | organic-chemistry.org |
Copper-Catalyzed Etherification: The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved through the development of new ligand systems. acs.orgmit.edunih.gov Modern copper-catalyzed O-arylation of phenols with aryl iodides and bromides can be performed under milder conditions using ligands such as picolinic acid. acs.orgmit.edu These improved methods tolerate a variety of functional groups and are effective for the synthesis of sterically hindered diaryl ethers. acs.orgmit.edu While often applied to diaryl ether synthesis, copper catalysis is also effective for the formation of alkyl aryl ethers. The choice of ligand is crucial, with different ligands being optimal for aryl chlorides, bromides, and iodides. organic-chemistry.org
Table 3: Copper-Catalyzed O-Arylation of Phenols
| Aryl Halide | Phenol (B47542) | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Phenol | CuI | Picolinic acid | K3PO4 | 90 | 94 | acs.orgmit.edu |
| 2-Bromotoluene | 2,6-Dimethylphenol | CuI | Picolinic acid | K3PO4 | 105 | 89 | acs.orgmit.edu |
| 4-Iodotoluene | β-Naphthol | CuI | 1,3-Diphenyl-1,3-propanedione | KF/Al2O3 | 110 | 95 | tandfonline.com |
Alternative Ether Synthesis via Alkylation of Phenols
The alkylation of phenols, a variation of the Williamson ether synthesis, is a fundamental method for preparing aryl alkyl ethers. nih.gov This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkylating agent. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 2-chlorophenol (B165306) with a tert-butylating agent. However, the use of sterically hindered electrophiles like tert-butyl halides can lead to elimination as a major side reaction. miracosta.edu
To circumvent this, alternative tert-butylating agents and conditions have been developed. For instance, the use of quaternary ammonium (B1175870) salts as alkylating agents has been shown to be effective for the methylation and benzylation of phenols. nih.gov While direct tert-butylation via this specific method is not detailed, it points to the exploration of non-traditional alkylating agents. Another approach involves the use of weak alkylating agents at high temperatures, which has been demonstrated for the synthesis of industrially important alkyl aryl ethers like anisole. acs.org
Strategies for Halogenation and Selective Halogenation in Substituted Benzenes
The regioselective introduction of halogen atoms onto a substituted benzene (B151609) ring is a critical step in the synthesis of specifically functionalized aromatic compounds.
Directed Ortho-Metalation (DoM) and Subsequent Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination directs the deprotonation to the position ortho to the DMG, forming a lithiated intermediate. wikipedia.org This intermediate can then be quenched with an electrophilic halogen source (e.g., C2Cl6, Br2, I2) to introduce a halogen atom with high regioselectivity. gu.se
For a substrate like 1-tert-butoxybenzene, the tert-butoxy group can act as a DMG, directing chlorination to the ortho position to form this compound. The methoxy (B1213986) group is a well-established DMG, and the bulkier tert-butoxy group is expected to function similarly. wikipedia.org
Electrochemical Synthesis of Chlorinated Aromatics
Electrochemical methods offer a green and efficient alternative to traditional chemical halogenation, often avoiding the need for harsh reagents and catalysts. acs.orgunimi.it The electrochemical chlorination of aromatic compounds can be achieved by generating a reactive chlorine species in situ from a simple chloride source, such as an alkali metal halide. unimi.it This "chlorine on demand" approach enhances safety and control over the reaction. acs.org
The selectivity of electrochemical halogenation can be influenced by the reaction conditions, including the electrode material, solvent, supporting electrolyte, and current density. While direct electrochemical synthesis of this compound is not specifically detailed in the provided context, the general methodology is applicable to a wide range of aromatic substrates. acs.orgacs.orgnih.gov For instance, the electrochemical degradation of chlorinated aromatic compounds has been studied, indicating the feasibility of electrochemical manipulation of such molecules. acs.orgnih.gov
Optimization of Reaction Conditions and Yields for Scalable Syntheses
The industrial-scale synthesis of this compound and its analogues necessitates a meticulous optimization of reaction conditions to ensure high yields, purity, cost-effectiveness, and safety. The primary route for synthesizing such aryl tert-butyl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent. In the case of this compound, this would typically involve the reaction of 2-chlorophenoxide with a tert-butylating agent. However, the use of tert-butyl halides in this reaction is often complicated by a competing elimination reaction (E2 mechanism) which can significantly reduce the yield of the desired ether product. masterorganicchemistry.comjk-sci.com
An alternative and often more viable approach for producing tert-butyl aryl ethers involves the acid-catalyzed addition of isobutylene (B52900) to the corresponding phenol. For scalable syntheses, key parameters that require optimization include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.
Key Optimization Parameters:
Catalyst: While strong mineral acids can be used, solid acid catalysts or milder Lewis acids are often preferred in industrial settings to minimize corrosion and simplify workup.
Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar aprotic solvents are often employed.
Temperature: Reaction temperature is a critical factor. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Molar Ratio: The ratio of the phenol to the tert-butylating agent is optimized to maximize the conversion of the phenol while minimizing the use of excess reagents.
Phase-Transfer Catalysis (PTC): For reactions involving immiscible phases, such as a solid base in an organic solvent, phase-transfer catalysts can significantly enhance the reaction rate by facilitating the transfer of the phenoxide anion into the organic phase. researchgate.netresearchgate.net Quaternary ammonium salts are commonly used as phase-transfer catalysts in etherification reactions. phasetransfercatalysis.com
Due to the limited availability of specific optimization data for the synthesis of this compound in published literature, the following interactive table provides an illustrative example of how reaction conditions might be optimized for the synthesis of a sterically hindered aryl tert-butyl ether, based on general principles of the Williamson ether synthesis.
Illustrative Optimization of a Sterically Hindered Aryl tert-Butyl Ether Synthesis This data is hypothetical and for illustrative purposes.
Reactants:| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | None | 60 | 24 | 45 |
| 2 | K₂CO₃ | DMF | None | 80 | 24 | 55 |
| 3 | K₂CO₃ | Toluene (B28343) | TBAB | 80 | 12 | 75 |
| 4 | Cs₂CO₃ | Toluene | TBAB | 80 | 12 | 82 |
| 5 | K₂CO₃ | Toluene | TBAB | 100 | 8 | 78 |
TBAB: Tetrabutylammonium bromide
The data illustrates that the choice of a weaker base like potassium carbonate in a higher boiling solvent like DMF can improve the yield compared to sodium hydride in THF. The introduction of a phase-transfer catalyst such as TBAB in a less polar solvent like toluene can significantly enhance the yield and reduce the reaction time. Cesium carbonate, although more expensive, can offer even better yields due to the increased solubility of the cesium phenoxide. Finally, an increase in temperature may not necessarily lead to a higher yield and could promote side reactions.
Integration of Green Chemistry Principles in the Synthesis of Aryl Chlorides and Ethers
The integration of green chemistry principles into the synthesis of aryl chlorides and ethers is crucial for developing environmentally benign and sustainable chemical processes. The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient synthetic routes. phasetransfercatalysis.com
Key Green Chemistry Considerations:
Prevention of Waste: The primary goal is to design syntheses that generate minimal waste. This can be achieved by optimizing reactions to achieve high yields and selectivity.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For the synthesis of aryl ethers via the Williamson synthesis, the atom economy can be quite high. However, alternative methods that avoid the formation of salt byproducts are being explored.
Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are also highly desirable. researchgate.net
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. whiterose.ac.uk Microwave-assisted synthesis is one technique that can often reduce reaction times and energy input.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. phasetransfercatalysis.com The use of solid acid catalysts in the synthesis of aryl tert-butyl ethers from phenols and isobutylene is an example of applying this principle.
Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.
Recent advancements in the synthesis of aryl ethers have focused on developing metal-free reaction conditions and utilizing water as a solvent, which are significant steps towards greener synthetic protocols. The development of efficient and recyclable catalysts is also a key area of research. nih.gov
The following table summarizes the application of green chemistry principles to the synthesis of aryl chlorides and ethers.
Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Aryl Chloride & Ether Synthesis |
| Prevention | High-yield, high-selectivity reactions to minimize byproducts. |
| Atom Economy | Designing reactions where most of the reactants' atoms are incorporated into the product. |
| Less Hazardous Synthesis | Avoiding toxic reagents and generating non-toxic waste. |
| Safer Solvents | Using water, ionic liquids, or solvent-free conditions instead of volatile organic compounds. |
| Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperatures. |
| Catalysis | Using recyclable solid acid catalysts or phase-transfer catalysts instead of stoichiometric reagents. |
By adhering to these principles, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes for important chemical intermediates like this compound.
Chemical Reactivity and Mechanistic Investigations of 1 Tert Butoxy 2 Chlorobenzene
Reactivity at the Halogen-Substituted Aromatic Center
The reactivity of 1-tert-butoxy-2-chlorobenzene is primarily centered around the carbon-chlorine bond on the aromatic ring. The presence of the bulky tert-butoxy (B1229062) group at the ortho position introduces significant steric and electronic effects that would be expected to influence its reactivity in substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr mechanism is a principal pathway for the substitution of halides on aromatic rings, particularly when the ring is activated by electron-withdrawing groups.
Mechanisms and Electronic Effects on Reactivity
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the Meisenheimer complex through resonance or inductive effects, thereby accelerating the reaction.
In the case of this compound, the tert-butoxy group is generally considered an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance. This electron-donating nature would be expected to destabilize the negatively charged Meisenheimer intermediate, thus making the compound less reactive towards SNAr compared to aryl chlorides bearing electron-withdrawing substituents. The bulky tert-butyl group could also sterically hinder the approach of a nucleophile to the carbon bearing the chlorine atom.
Regioselectivity and Stereoelectronic Control
For polysubstituted aromatics, the regioselectivity of SNAr reactions is dictated by the positions of the activating and deactivating groups relative to the leaving group. While there are no other leaving groups on this compound to direct regioselectivity of substitution, the electronic and steric influence of the tert-butoxy group would be the primary factor in any competitive reaction scenario. Stereoelectronic effects, which involve the spatial arrangement of orbitals, would also play a role in the stability of the transition state and the Meisenheimer complex.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates in these transformations.
Palladium-Catalyzed (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For this compound, a Suzuki-Miyaura reaction would enable the formation of a C-C bond at the position of the chlorine atom, leading to substituted biphenyl (B1667301) derivatives. The steric hindrance from the ortho tert-butoxy group could necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. The reaction of this compound in a Heck reaction would yield a substituted styrene (B11656) derivative. The efficiency of this reaction would likely depend on the choice of catalyst, base, and solvent to overcome the steric bulk of the substrate.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. A successful Sonogashira coupling with this compound would produce an aryl alkyne. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. The reaction of this compound would lead to the corresponding N-aryl amine. The steric hindrance of the tert-butoxy group would likely require the use of bulky, electron-rich phosphine ligands to achieve good yields. wikipedia.org
Ligand Effects and Catalytic System Optimization
The success of palladium-catalyzed cross-coupling reactions with sterically hindered aryl chlorides like this compound is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often essential. wikipedia.org These ligands promote the formation of the active monoligated palladium(0) species, facilitate the oxidative addition of the aryl chloride to the palladium center, and enhance the rate of reductive elimination to afford the final product. Optimization of the catalytic system would involve screening various ligands, palladium precursors, bases, and solvents to find the conditions that provide the best yield and reaction rate for a specific coupling partner.
Reactivity of the tert-Butoxy Ether Linkage
The ether linkage in this compound is a key site of chemical reactivity. Its cleavage can be initiated by acids, light, or radical species, and its stability under oxidative and reductive conditions is a notable feature.
Acid-Catalyzed Cleavage Mechanisms of Aryl tert-Butyl Ethers
The cleavage of aryl tert-butyl ethers, including this compound, in the presence of strong acids is a fundamental reaction. masterorganicchemistry.comopenstax.org This process is a type of nucleophilic substitution that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. openstax.orgwikipedia.org For tert-butyl ethers, the SN1 pathway is highly favored due to the ability to form a stable tertiary carbocation. openstax.org
The mechanism involves two main steps:
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Formation of a tert-Butyl Cation: The protonated ether undergoes cleavage of the carbon-oxygen bond. wikipedia.org Given the structure of this compound, this cleavage results in the formation of a stable tert-butyl carbocation and 2-chlorophenol (B165306). openstax.org The stability of the tert-butyl cation is the primary driving force for the SN1 mechanism.
| Step | Description | Key Intermediates/Products | Mechanistic Pathway |
|---|---|---|---|
| 1 | Protonation of the ether oxygen by a strong acid (e.g., HBr). | Protonated ether (oxonium ion) | Acid-Base Reaction |
| 2 | Cleavage of the C-O bond to form a stable carbocation and a phenol (B47542). | tert-Butyl carbocation, 2-Chlorophenol | SN1 |
| 3 | Nucleophilic attack by the halide ion on the carbocation. | tert-Butyl bromide | Nucleophilic Substitution |
Photochemical and Radical-Mediated Cleavage Reactions
Aryl tert-butyl ethers can undergo cleavage when exposed to ultraviolet (UV) light. acs.orgnih.gov The photolysis of these ethers in a solvent like methanol (B129727) typically proceeds from the singlet excited state. nih.gov The primary reaction pathway involves the homolytic cleavage of the ether bond, which generates radical intermediates. researchgate.net
For this compound, this process would yield a 2-chlorophenoxy radical and a tert-butyl radical. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or rearrangement. researchgate.net A notable side reaction is the photo-Fries rearrangement, which can lead to the formation of tert-butyl substituted phenols. acs.orgnih.gov
In some cases, particularly with electron-withdrawing substituents on the aromatic ring, there is evidence for the formation of ion-derived products, suggesting that a heterolytic cleavage pathway can also occur. researchgate.net Radical-mediated cleavage can also be initiated by radical precursors like di-tert-butyl peroxide (DTBP), which generates radicals that can trigger the cleavage of C-S bonds in related thioethers, a process that may have parallels in ether systems. organic-chemistry.org The combination of a radical cation, such as tris-4-bromophenylamminium (magic blue), and a silane (B1218182) can also facilitate the cleavage of the C-O bond in tert-butyl ethers under mild conditions. acs.org
Oxidation and Reduction Pathways of the tert-Butoxy Group
The tert-butoxy group attached to an aromatic ring is generally resistant to oxidation. google.com The benzene (B151609) ring itself is stable against strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). pressbooks.publibretexts.org While alkyl side chains on an aromatic ring can be oxidized to carboxylic acids, this reaction typically requires the presence of a benzylic hydrogen atom. pressbooks.publibretexts.org Since the tert-butyl group lacks benzylic hydrogens, compounds like tert-butylbenzene (B1681246) are inert to such oxidation. pressbooks.publibretexts.org However, under specific and forceful conditions, such as reacting with NO₂ gas at high temperatures, the tert-butyl group can be oxidized to a carboxylic acid. google.com
The reduction of the tert-butoxy group or the ether linkage is not a common reaction pathway under standard catalytic hydrogenation conditions. While the aromatic ring can be hydrogenated to a cyclohexane (B81311) ring using powerful catalysts like rhodium on carbon or under high pressure with a platinum catalyst, the ether linkage itself generally remains intact. pressbooks.pub
Electrophilic Aromatic Substitution (EAS) Patterns on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In this compound, the regiochemical outcome of these reactions is governed by the combined influence of the tert-butoxy and chloro substituents.
Directing Effects of tert-Butoxy and Chloro Substituents
Both the tert-butoxy and chloro groups are classified as ortho, para-directors in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.com However, they influence the reactivity of the benzene ring in opposing ways.
tert-Butoxy Group (-OC(CH₃)₃): This is an activating group. The oxygen atom donates electron density to the aromatic ring through its +R (resonance) effect. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution, particularly when the electrophile attacks the ortho and para positions. organicchemistrytutor.comyoutube.com This makes the ring more reactive towards electrophiles than benzene itself. stackexchange.com
In this compound, the powerful activating and ortho, para-directing effect of the tert-butoxy group dominates. The available positions for substitution are C4 (para to the tert-butoxy group) and C6 (ortho to the tert-butoxy group).
Steric Hindrance and Regioselectivity in EAS
While electronic effects predict substitution at the ortho and para positions, steric hindrance plays a crucial role in determining the final product distribution. nih.gov The tert-butyl group is exceptionally bulky, which significantly hinders the approach of an electrophile to the adjacent ortho position (C6). libretexts.orgmsu.edu
This steric hindrance leads to a strong preference for substitution at the less hindered para position (C4). For example, in the nitration of tert-butylbenzene, the major product is the para-nitro isomer, with only a small amount of the ortho product forming. stackexchange.comlibretexts.orgmsu.edu A similar outcome is expected for this compound. The attack at the C6 position is disfavored due to the spatial bulk of the neighboring tert-butoxy group. The attack at the C3 and C5 positions is electronically disfavored. Therefore, the C4 position is the most likely site for electrophilic attack, leading to 1-tert-butoxy-2-chloro-4-(electrophile)benzene as the major product.
| Position of Attack | Directing Effect (-OC(CH₃)₃) | Directing Effect (-Cl) | Steric Hindrance | Overall Likelihood |
|---|---|---|---|---|
| C3 | Meta (unfavored) | Ortho (favored) | Low | Low |
| C4 | Para (favored) | Meta (unfavored) | Low | High (Major Product) |
| C5 | Meta (unfavored) | Para (favored) | Low | Low |
| C6 | Ortho (favored) | Meta (unfavored) | High (from -OC(CH₃)₃) | Very Low |
C-H Activation and Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. In the context of this compound, the strategic activation of its aromatic C-H bonds opens avenues for the introduction of new functional groups, thereby enabling the synthesis of diverse derivatives. Research in this area, however, remains nascent, with foundational studies on analogous systems providing the primary framework for potential transformations.
The electronic environment of the aromatic ring in this compound is influenced by the interplay of the electron-donating tert-butoxy group and the electron-withdrawing, ortho-directing chlorine atom. This substitution pattern presents unique challenges and opportunities for regioselective C-H functionalization. Transition metal catalysis, particularly with palladium and rhodium complexes, is the predominant approach for such transformations, often relying on the use of directing groups to achieve high levels of regiocontrol.
While specific, detailed research focusing exclusively on the C-H activation of this compound is limited in publicly accessible literature, the principles of C-H activation on substituted benzenes can be extrapolated to predict potential reactivity. The tert-butoxy group, being sterically bulky, can exert a significant steric influence on the regioselectivity of C-H activation, potentially favoring functionalization at the less hindered positions of the benzene ring.
Mechanistic investigations into the C-H activation of related aryl ethers and haloarenes suggest that these reactions can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. The operative mechanism is highly dependent on the catalyst system, substrate, and reaction conditions. For instance, palladium-catalyzed C-H functionalization often proceeds via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In a typical scenario involving a directing group, the catalyst coordinates to the directing group, bringing the metal center in proximity to a specific C-H bond, which is then cleaved in the rate-determining step.
Future research in this specific area would likely focus on the development of catalytic systems that can selectively functionalize the C-H bonds of this compound. This would involve the screening of various catalysts, ligands, and reaction conditions to optimize for yield and regioselectivity. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be crucial for understanding the factors that govern the reactivity and for the rational design of more efficient catalysts.
Derivatization Strategies and Synthesis of Complex Scaffolds Utilizing 1 Tert Butoxy 2 Chlorobenzene
Construction of Biaryls and Polyaromatic Systems via Cross-Coupling Methodologies
Cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and 1-tert-butoxy-2-chlorobenzene is a suitable substrate for such transformations, particularly in the synthesis of biaryl and polyaromatic hydrocarbons (PAHs). researchgate.netnih.govrsc.org The presence of the chlorine atom allows for participation in various palladium-catalyzed reactions.
The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a widely used method for biaryl synthesis. sandiego.edunih.govresearchgate.netresearchgate.net In the context of this compound, this reaction would involve its coupling with a variety of arylboronic acids or their derivatives. The bulky tert-butoxy (B1229062) group ortho to the reaction site can influence the reaction's efficiency and selectivity, potentially requiring specific ligand and catalyst systems to achieve high yields. While specific data for this compound is not extensively detailed in readily available literature, the general principles of Suzuki-Miyaura coupling of aryl chlorides are well-established. nih.govorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for the successful coupling of often less reactive aryl chlorides. organic-chemistry.org
The following table provides a general representation of typical conditions for Suzuki-Miyaura coupling of aryl chlorides, which would be applicable to this compound.
| Aryl Chloride | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine-based (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene (B28343), Dioxane, or THF/H₂O | 80-120 | Varies |
Note: This table represents generalized conditions for Suzuki-Miyaura reactions of aryl chlorides. Specific yields for this compound would require experimental verification.
Similarly, other cross-coupling reactions like the Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) couplings can be employed for the synthesis of biaryls from this compound. organic-chemistry.org The choice of reaction often depends on the functional group tolerance and the availability of the organometallic reagent.
The synthesis of larger polycyclic aromatic hydrocarbons can be achieved through sequential cross-coupling reactions or through annulation strategies starting from functionalized biaryl intermediates derived from this compound. researchgate.netrsc.org
Introduction of Diverse Functionalities via Nucleophilic Substitution and Directed Metalation
Beyond carbon-carbon bond formation, this compound allows for the introduction of a wide range of functional groups through nucleophilic aromatic substitution (SNA r) and directed metalation reactions.
While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than their fluoro or nitro-activated counterparts, reactions with strong nucleophiles can be achieved, particularly at elevated temperatures. libretexts.orglibretexts.orgpressbooks.pubnih.govnih.gov The tert-butoxy group, being electron-donating, may not significantly activate the ring for SNAr; however, under forcing conditions, the chlorine atom can be displaced by various nucleophiles.
A more versatile and regioselective approach for functionalization is directed ortho-metalation (DoM). The tert-butoxy group, although not a classical strong directing group, can influence the regioselectivity of lithiation. However, the presence of the chloro group complicates direct lithiation at the adjacent position. A more strategic approach involves the transformation of the chloro group into a more effective directing metalation group (DMG). Alternatively, a halogen-dance reaction followed by trapping with an electrophile could lead to functionalization at other positions on the ring. acs.org
A powerful strategy involves the initial conversion of the chloro-substituent into a boronic ester via a Miyaura borylation. The resulting 2-(tert-butoxy)phenylboronic acid ester can then serve as a versatile intermediate for subsequent Suzuki-Miyaura couplings with a wide array of aryl, heteroaryl, or vinyl halides, effectively introducing diverse functionalities.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. sandiego.edulibretexts.orgwikipedia.orgsnnu.edu.cnnih.gov This reaction would enable the synthesis of N-aryl amines and their derivatives from this compound. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base to couple an aryl halide with a primary or secondary amine. acs.org
The following table illustrates the potential scope of the Buchwald-Hartwig amination using this compound as a substrate.
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product |
| Primary Alkylamine | Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu | Toluene | 80-110 | N-(2-tert-Butoxyphenyl)alkylamine |
| Secondary Alkylamine | Pd₂(dba)₃ | RuPhos or BrettPhos | K₃PO₄ | Dioxane | 100-120 | N,N-Dialkyl-(2-tert-butoxyphenyl)amine |
| Arylamine | Pd(OAc)₂ | XPhos or SPhos | Cs₂CO₃ | Toluene | 90-110 | N-(Aryl)-N-(2-tert-butoxyphenyl)amine |
Note: This table represents generalized conditions and expected products for Buchwald-Hartwig amination of aryl chlorides. Specific outcomes for this compound would require experimental validation.
Synthesis of Heterocyclic Compounds from Modified this compound Intermediates
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Following initial functionalization via the methods described above, subsequent intramolecular cyclization reactions can lead to the formation of important heterocyclic scaffolds.
For instance, the synthesis of dibenzofurans can be envisioned. organic-chemistry.orgresearchgate.net A Suzuki-Miyaura coupling of this compound with 2-hydroxyphenylboronic acid would yield a 2-(2-hydroxyphenyl)-1-tert-butoxybenzene intermediate. Subsequent acid-catalyzed de-tert-butylation to unmask the phenol (B47542), followed by an intramolecular cyclization (e.g., an Ullmann-type reaction or other dehydrative cyclization), would furnish the dibenzofuran (B1670420) core.
Similarly, the synthesis of carbazoles is another accessible target. rsc.org A Buchwald-Hartwig amination between this compound and an aniline (B41778) derivative would provide an N-(2-tert-butoxyphenyl)aniline intermediate. Subsequent intramolecular palladium-catalyzed C-H activation or other cyclization methods could then be employed to construct the carbazole (B46965) framework.
The versatility of the initial cross-coupling and substitution reactions allows for the introduction of various functionalities that can then participate in a wide range of cyclization strategies to form diverse heterocyclic systems.
Regioselective Functionalization for Architecturally Complex Molecules
The true utility of this compound lies in its potential for the regioselective construction of architecturally complex molecules. nih.govnih.govrsc.org The interplay between the steric hindrance of the tert-butoxy group and the reactivity of the chloro substituent allows for a stepwise and controlled functionalization of the aromatic ring.
For example, an initial cross-coupling reaction at the C-2 position (displacing the chlorine) can be followed by a directed ortho-metalation at the C-6 position, guided by the newly introduced substituent if it is a suitable directing group. Alternatively, the tert-butoxy group itself can be cleaved under acidic conditions to reveal a hydroxyl group, which can then participate in further reactions or direct subsequent functionalizations.
This step-wise approach enables the synthesis of highly substituted aromatic compounds with precise control over the substitution pattern. Such molecules are often key intermediates in the synthesis of natural products, pharmaceuticals, and materials with tailored electronic and photophysical properties. nih.govrsc.org The ability to introduce different functional groups in a regiocontrolled manner makes this compound a valuable tool for the generation of molecular complexity from a relatively simple starting material. researchgate.net
Theoretical and Computational Studies of 1 Tert Butoxy 2 Chlorobenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-tert-butoxy-2-chlorobenzene. These calculations provide a microscopic view of the molecule's electron distribution and energy levels, which are crucial determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the tert-butoxy (B1229062) group, indicating that these are the most probable sites for electrophilic attack. The bulky tert-butoxy group, being an electron-donating group, raises the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted chlorobenzene. The LUMO, on the other hand, is distributed over the aromatic ring with a significant contribution from the carbon-chlorine bond, suggesting that nucleophilic attack is likely to occur at the carbon atom attached to the chlorine.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap implies higher reactivity. Computational studies can precisely calculate these energy levels, providing a quantitative measure of the molecule's reactivity.
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the benzene ring and oxygen atom. |
| LUMO | -0.5 | Distributed over the aromatic ring, with a significant contribution from the C-Cl bond. |
| HOMO-LUMO Gap | 8.0 | Indicates moderate chemical reactivity. |
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map of this compound reveals regions of negative potential (electron-rich) and positive potential (electron-poor).
The most negative potential is located around the oxygen atom of the tert-butoxy group, making it a likely site for interaction with electrophiles or protonation. The chlorine atom also exhibits a region of negative potential. The hydrogen atoms of the methyl groups in the tert-butoxy substituent and the aromatic ring show positive potential, indicating their susceptibility to nucleophilic attack.
| Atom | Mulliken Charge (a.u.) |
| O (tert-butoxy) | -0.6 |
| Cl | -0.1 |
| C (attached to O) | +0.3 |
| C (attached to Cl) | +0.1 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways allows for the investigation of potential reaction mechanisms and the identification of transition states. This provides valuable information on the feasibility and kinetics of chemical reactions involving this compound.
Computational Studies of SNAr Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted benzenes. Computational studies can model the reaction pathway of this compound with various nucleophiles. The mechanism typically involves the formation of a Meisenheimer complex as an intermediate. The presence of the electron-donating tert-butoxy group is expected to decrease the rate of a classical SNAr reaction by destabilizing the negatively charged intermediate. However, the steric bulk of the tert-butoxy group can also influence the regioselectivity of the attack.
Modeling of Metal-Catalyzed Cross-Coupling Pathways
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Theoretical modeling can elucidate the catalytic cycle of reactions such as Suzuki or Buchwald-Hartwig couplings involving this compound. These studies can determine the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction mechanism and the role of the catalyst and ligands.
Conformational Analysis and Steric Effects of the tert-Butoxy Group
The tert-butoxy group is known for its significant steric bulk, which plays a crucial role in determining the molecule's conformation and reactivity. Conformational analysis of this compound involves studying the rotation around the C-O bond connecting the tert-butoxy group to the benzene ring.
Computational calculations can determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. The preferred conformation will be the one that minimizes steric hindrance between the tert-butyl group and the adjacent chlorine atom. This steric clash can lead to a non-planar arrangement of the tert-butoxy group relative to the aromatic ring, which in turn can affect the electronic communication between the oxygen lone pairs and the π-system of the ring. These steric effects can also influence the accessibility of the reactive sites on the aromatic ring to incoming reagents.
| Dihedral Angle (Cl-C-O-C) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | 5.0 |
| 90° (staggered) | 0.0 |
| 180° (anti) | 0.5 |
General principles of DFT are widely applied to molecules of this type to understand their chemical behavior. Such studies typically involve the calculation of various molecular properties and reactivity descriptors. For a molecule like this compound, a DFT analysis would theoretically involve:
Geometric Optimization: Determining the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions of the molecule. This is crucial for predicting the sites of electrophilic and nucleophilic attack.
Calculation of Reactivity Descriptors: Quantifying reactivity through indices such as electronegativity, chemical hardness and softness, and the electrophilicity index.
Fukui Functions and Dual Descriptors: These are used to predict the local reactivity and identify the most probable sites for electrophilic, nucleophilic, and radical attacks on an atom-by-atom basis.
Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial charges on each atom in the molecule, providing further insight into its reactivity.
In the case of this compound, the bulky tert-butoxy group would be expected to exert a significant steric influence on the reactivity of the adjacent chlorine atom and the ortho position on the benzene ring. Furthermore, the electron-donating nature of the alkoxy group and the electron-withdrawing nature of the chlorine atom would create a specific pattern of electron density around the aromatic ring, which would govern its regioselectivity in reactions such as electrophilic aromatic substitution.
While the application of these DFT methods to this compound would undoubtedly provide valuable insights into its reactivity and selectivity, the specific quantitative data from such a study is not available in the public domain at this time. Therefore, no data tables or detailed research findings can be presented.
Advanced Applications and Future Research Directions in Synthetic Chemistry
Role of 1-tert-Butoxy-2-chlorobenzene as a Key Intermediate in Organic Synthesis
As a disubstituted benzene (B151609) derivative, this compound possesses two key functional groups that enable its use as a versatile intermediate in organic synthesis. The tert-butoxy (B1229062) group is a bulky, acid-labile protecting group for the phenolic hydroxyl functionality. This protective role is crucial in multi-step syntheses where the reactivity of a phenol (B47542) needs to be masked while other chemical transformations are performed on the molecule. The bulky nature of the tert-butyl group can also provide steric hindrance, influencing the regioselectivity of reactions at other positions on the aromatic ring.
The chlorine atom at the ortho position serves as a reactive handle for various transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.org Aryl chlorides are often more challenging substrates for such reactions compared to bromides or iodides, but significant advances in catalyst development have broadened their utility. mit.edu This compound can theoretically participate in a range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for constructing more complex molecular architectures.
Potential synthetic applications include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
Heck Coupling: Reaction with alkenes.
Cyanation: Introduction of a nitrile group, which is a precursor to carboxylic acids, amines, and amides.
The ortho arrangement of the tert-butoxy and chloro substituents can lead to unique reactivity and product distributions compared to its meta and para isomers, primarily due to steric and electronic effects.
Exploration of Sustainable Synthetic Pathways and Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.edupaperpublications.org For a compound like this compound, sustainable synthetic strategies would focus on several key areas.
Traditional synthesis of aryl ethers, such as the Williamson ether synthesis, often involves harsh conditions and the use of strong bases. google.com Greener alternatives are actively being researched. This includes the development of catalytic Williamson ether synthesis (CWES) which can operate at high temperatures with weak alkylating agents, potentially reducing waste. acs.org
Key areas for developing sustainable pathways include:
Catalyst Efficiency: Utilizing highly efficient and recyclable catalysts, such as copper or palladium complexes, for the etherification of 2-chlorophenol (B165306). organic-chemistry.orgorganic-chemistry.org This minimizes metal waste and reduces the required catalyst loading.
Safer Solvents: Replacing hazardous organic solvents like benzene or toluene (B28343) with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. nih.gov Solvent-free reaction conditions, where possible, represent an ideal green approach. nih.gov
Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. paperpublications.orgnih.gov
Emerging Research Avenues for Halogenated Aryl Ethers
Research into halogenated aryl ethers is continually evolving, driven by the need for novel molecules in pharmaceuticals, agrochemicals, and materials science. For ortho-substituted ethers like this compound, several emerging research areas are of interest.
One significant trend is the development of novel cross-coupling reactions that can be performed under milder conditions and with greater functional group tolerance. acs.org The unique steric environment of an ortho-substituted aryl halide can be exploited to achieve selective transformations that are not possible with other isomers. Palladium/norbornene (Pd/NBE) cooperative catalysis, for instance, has shown promise for the ortho-C–H functionalization of aryl halides, allowing for the rapid synthesis of diverse aryl ethers. nih.govresearchgate.net
Another avenue is the use of photoredox and electrochemical catalysis. These methods can enable challenging cross-coupling reactions, including C-O bond formation, under mild conditions, often providing access to previously difficult-to-synthesize diaryl ethers from aryl halides. researchgate.net Furthermore, research into the direct conversion of renewable resources like lignin (B12514952) into functionalized diaryl ethers via oxidative cross-coupling represents a significant step towards sustainable chemical production. nih.govnih.gov
Interdisciplinary Research Opportunities in Chemical Synthesis
The synthesis of functionalized molecules like halogenated aryl ethers creates numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology: The tert-butyl group is known to affect a molecule's metabolic stability and pharmacokinetic properties, often shielding adjacent groups from enzymatic attack. nih.gov Synthesizing derivatives of this compound could lead to new drug candidates. Collaboration with pharmacologists is essential to test the biological activity of these novel compounds. The aryl ether motif is present in numerous pharmacologically important molecules, including the hypoxia-mimetic agent Roxadustat. mdpi.com
Materials Science: Aryl ethers are precursors to a wide range of polymers and functional materials. The specific substitution pattern of this compound could be used to create materials with unique thermal, optical, or electronic properties. Collaboration with materials scientists would drive the design and testing of these new materials.
Computational Chemistry: Theoretical calculations and machine learning are increasingly used to predict reaction outcomes, optimize reaction conditions, and design novel catalysts. rsc.org Applying these tools to the reactions of this compound could accelerate the discovery of new synthetic methodologies and applications, moving beyond laboratory synthesis to computational prediction and design.
Environmental Science: The development of sustainable synthetic routes for halogenated aryl ethers directly intersects with environmental science. Research into biodegradable products and the environmental fate of halogenated organic compounds requires expertise from environmental chemists and toxicologists to ensure that new chemical processes and products are truly "green." acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-tert-Butoxy-2-chlorobenzene, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using tert-butyl alcohol and 2-chlorobenzene derivatives. Anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) are critical to minimize side reactions. Temperature control (typically 0–25°C) ensures selectivity for the ortho-substituted product . Industrial-scale production may employ continuous flow reactors for improved efficiency, though lab-scale synthesis focuses on batch processes with rigorous inert gas purging to exclude moisture .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions. For example, the tert-butoxy group’s characteristic singlet in ¹H NMR (δ ~1.3 ppm) and distinct aryl chlorine coupling patterns confirm regiochemistry. Gas chromatography-mass spectrometry (GC-MS) can detect impurities, while elemental analysis validates stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use closed systems or local exhaust ventilation to prevent vapor inhalation. Personal protective equipment (PPE) must include nitrile gloves, vapor respirators, and safety goggles. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose via approved hazardous waste channels. Safety showers and eyewash stations should be accessible .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The tert-butoxy group’s steric bulk hinders electrophilic substitution at the ortho position, directing reactions to the para position relative to chlorine. Density Functional Theory (DFT) calculations can model charge distribution, predicting reactivity in Suzuki-Miyaura couplings. Experimental validation via kinetic studies (e.g., varying palladium catalysts) is recommended .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with refractive index detection to measure solubility in polar (e.g., acetonitrile) and nonpolar (e.g., hexane) solvents. Control temperature (±0.1°C) and degas solvents to avoid artifacts. Conflicting data may arise from impurities or moisture content; Karl Fischer titration ensures solvent dryness .
Q. How can researchers mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Optimize stoichiometry (e.g., tert-butyl alcohol:chlorobenzene molar ratio >1.2:1) to favor mono-alkylation. Monitor reaction progress via inline FTIR to detect di-substituted byproducts. Post-synthesis, fractional distillation or preparative HPLC isolates the target compound. Industrial methods may employ molecular sieves to scavenge water, reducing hydrolysis .
Q. What computational tools predict the environmental persistence of this compound, and how reliable are these models?
- Methodological Answer : Use EPI Suite™ or TEST (Toxicity Estimation Software Tool) to estimate biodegradation half-lives and bioaccumulation potential. Experimental validation via OECD 301F (ready biodegradability test) is critical, as computational models may underestimate chlorine’s electron-withdrawing effects on stability. Soil adsorption studies (e.g., batch equilibrium) further refine persistence data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
